

Technical Monograph: 3-Chloro-4-methanesulfonylphenol

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Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472

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Core Pharmacophore & Synthetic Utility Guide

Executive Summary

3-Chloro-4-methanesulfonylphenol (also known as 3-chloro-4-methylsulfonylphenol) is a disubstituted phenolic building block characterized by the presence of a strong electron-withdrawing sulfonyl group at the para position and a chlorine atom at the meta position relative to the hydroxyl group. This specific substitution pattern imparts unique electronic and steric properties, making it a critical scaffold in the design of CRTH2 antagonists (respiratory therapeutics), herbicides (HPPD inhibitors), and other sulfone-containing bioactive molecules.

This guide details the structural rationale, validated synthesis pathways, and handling protocols for researchers utilizing this compound in drug development.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers[2]

- IUPAC Name: **3-Chloro-4-(methylsulfonyl)phenol**[1]
- Synonyms: 3-Chloro-4-methanesulfonylphenol; 4-Hydroxy-2-chlorophenyl methyl sulfone.

- Molecular Formula:
- Molecular Weight: 206.65 g/mol
- SMILES: CS(=O)(=O)C1=C(Cl)C=C(O)C=C1

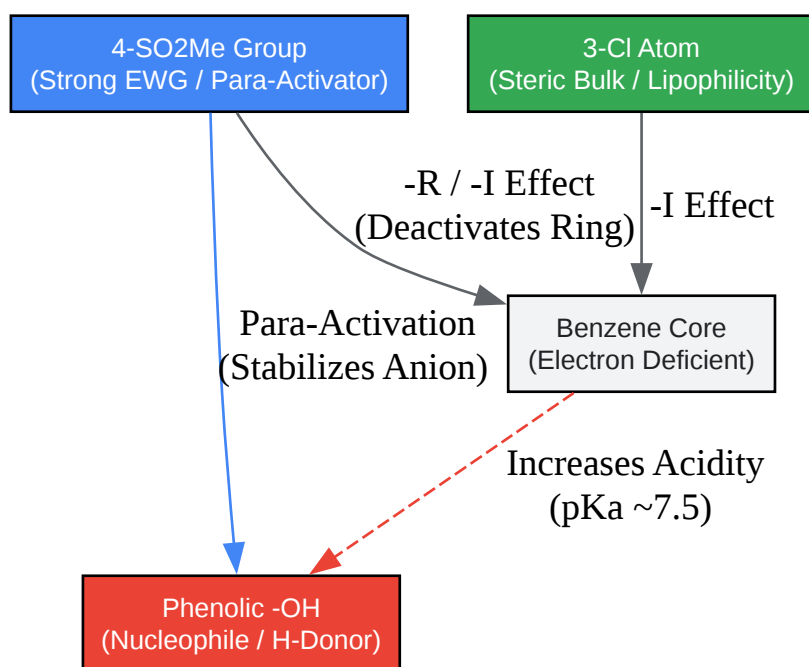
Electronic Structure & pKa Modulation

The chemical behavior of this molecule is defined by the interplay between the phenol, the sulfone, and the chlorine substituents.

Parameter	Value (Est.)	Mechanistic Explanation
pKa	7.2 – 7.8	The para- group () and meta-Cl () strongly stabilize the phenoxide anion via inductive and resonance effects, making it significantly more acidic than unsubstituted phenol (pKa 10.0).
LogP	1.8 – 2.1	The sulfone group is polar, lowering lipophilicity compared to chlorophenols, but the molecule remains membrane-permeable.
H-Bonding	Donor/Acceptor	The phenolic -OH is a strong donor; the sulfonyl oxygens are weak acceptors.

Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and reactive sites on the scaffold.



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Figure 1: Electronic structure analysis showing the impact of substituents on the phenolic core.

Synthesis Protocols

Synthesis of 3-chloro-4-methanesulfonylphenol is rarely achieved by direct chlorination of 4-methanesulfonylphenol due to directing group conflicts (OH directs ortho, SO₂Me directs meta). The most robust industrial routes rely on Nucleophilic Aromatic Substitution (S_NAr) or Sulfide Oxidation.

Route A: The Sulfide Oxidation Pathway (Preferred for Lab Scale)

This route avoids harsh hydrolysis conditions and offers high regioselectivity.

Reaction Scheme:

- Alkylation: 3-Chloro-4-fluorobenzenethiol + MeI
3-Chloro-4-fluorophenyl methyl sulfide.
- Oxidation: Sulfide + Oxone (or mCPBA)

Sulfone.

- Hydrolysis: 3-Chloro-4-fluorophenyl methyl sulfone + NaOH

Product.

Detailed Protocol:

Step 1: Methylation

- Dissolve 3-chloro-4-fluorobenzenethiol (1.0 eq) in DMF.
- Add
(1.2 eq) and stir at 0°C.
- Dropwise add Iodomethane (MeI) (1.1 eq).
- Stir at RT for 2 hours. Aqueous workup yields the sulfide intermediate.

Step 2: Oxidation to Sulfone

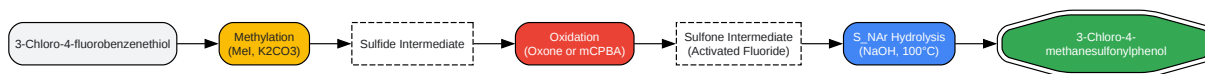
- Dissolve the sulfide (from Step 1) in MeOH/Water (1:1).
- Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) in portions at 0°C.
- Stir for 4–6 hours. The sulfide oxidizes to the sulfone.
- Filter salts, extract with EtOAc, and concentrate.

Step 3: S_NAr Hydrolysis to Phenol

- Dissolve 3-chloro-4-fluorophenyl methyl sulfone in DMSO or NMP.
- Add NaOH (5.0 eq, 5M aq. solution).
- Heat to 80–100°C for 4–12 hours. The strong para-sulfone activates the fluorine for displacement by hydroxide.

- Acidification: Cool and acidify with HCl to pH 2. The product precipitates or is extracted.[1][2][3]

Route B: Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic pathway from thiophenol precursors.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

Method	Expected Signal	Interpretation
1H NMR (DMSO-d6)	3.1–3.2 ppm (s, 3H)	Methyl protons of the sulfonyl group ().
	10.5–11.5 ppm (br s, 1H)	Phenolic hydroxyl proton (exchangeable with).
	6.8–7.8 ppm (m, 3H)	Aromatic protons. Look for 1,3,4-substitution pattern coupling constants.
IR Spectroscopy	1140 & 1300	Symmetric and asymmetric stretches (Sulfone).
	3200–3400	Broad -OH stretch.
Mass Spectrometry	m/z 205 [M-H]-	Negative ion mode (ESI-) is preferred due to phenolic acidity.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize metabolic stability and potency.

CRTH2 Antagonists

The 3-chloro-4-methanesulfonylphenol moiety serves as a bioisostere for other lipophilic acids or phenols in the development of treatments for asthma and allergic rhinitis. The sulfone provides a hydrogen bond acceptor site without the metabolic liability of a carbonyl, while the chlorine atom fills hydrophobic pockets in the receptor.

Agrochemicals (HPPD Inhibitors)

Similar to Mesotrione, compounds derived from this phenol can inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). The sulfone group mimics the electron-withdrawing nature of nitro groups found in older herbicides but with a better environmental safety profile.

Reaction Logic in Derivatization

- O-Alkylation: The phenol can be easily alkylated (e.g., with alpha-bromoesters) to form phenoxyacetic acid derivatives, a common motif in PPAR agonists and CRTH2 antagonists.
- Safety Note: The sulfone group makes the ring electron-deficient; however, the phenol is still nucleophilic enough for standard Williamson ether synthesis.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye).
- Specific Risk: Sulfones are generally stable, but precursors like methyl iodide (Step 1) are potent alkylating agents and suspected carcinogens. Use a fume hood and double-gloving.
- Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable to oxidation compared to sulfides.

References

- Patent EP1660431B1: Phenoxyacetic acid derivatives. (Describes the synthesis of 3-chloro-4-fluorophenyl methyl sulfone and its hydrolysis to the phenol as an intermediate for CRTH2 antagonists).
- Patent US6433188B1: Substituted aryl sulfone derivatives. (Lists 3-chloro-4-methanesulfonylphenol as a specific intermediate "Compound 7" in the synthesis of bioactive sulfones).
- PubChem Compound Summary: 3-Chloro-4-methylsulfonylphenol (General chemical properties and safety data).

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Sources

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